2,6-Dibromo-5-chloronicotinic acid

Description

Positioning within Halogenated Nicotinic Acid Derivatives

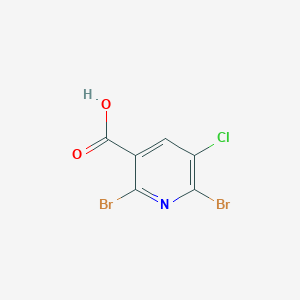

2,6-Dibromo-5-chloronicotinic acid is a tri-halogenated derivative of nicotinic acid, a form of vitamin B3. Its structure is characterized by a pyridine (B92270) ring substituted with a carboxylic acid group at the 3-position, two bromine atoms at the 2- and 6-positions, and a chlorine atom at the 5-position. The presence and specific arrangement of these three halogen atoms make it a distinct, yet sparsely studied, member of the halogenated pyridine family.

General methods for the halogenation of pyridines often involve electrophilic substitution, but the electron-deficient nature of the pyridine ring can make these reactions challenging, often requiring harsh conditions. youtube.com The synthesis of multi-halogenated pyridines can be complex, with regioselectivity being a key challenge. rsc.orgnih.gov

Rationale for Academic Investigation of this compound

While specific academic investigations into this compound are not readily found, the rationale for studying such compounds can be inferred from research on related halogenated nicotinic acids. These compounds are often explored for their potential as:

Synthetic Intermediates: Halogenated pyridines are valuable building blocks in organic synthesis. The halogen atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecules. rsc.orgnih.govthieme-connect.com

Biologically Active Molecules: The incorporation of halogens can enhance the biological activity of a molecule. Halogenated nicotinic acid derivatives have been investigated for a range of applications, although specific data for the title compound is unavailable.

Overview of Current Research Trajectories and Significance

The current research landscape for this compound appears to be limited. Chemical supplier databases list the compound, indicating its availability for research purposes, but peer-reviewed publications detailing its synthesis, characterization, and application are scarce. buyersguidechem.com

The significance of this compound likely lies in its potential as a highly specialized intermediate for the synthesis of novel chemical entities. The unique substitution pattern could lead to derivatives with specific steric and electronic properties that are not accessible from more common halogenated pyridines.

Due to the limited specific data available, a detailed discussion of research findings is not possible at this time. Further research would be needed to elucidate the specific properties and potential applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClNO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLWUHWZLKEKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482814 | |

| Record name | 2,6-Dibromo-5-chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-86-4 | |

| Record name | 2,6-Dibromo-5-chloro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-5-chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dibromo 5 Chloronicotinic Acid

Synthetic Pathways and Chemical Transformations

The construction of the 2,6-dibromo-5-chloro-substituted nicotinic acid core involves the strategic introduction of three halogen atoms onto the pyridine (B92270) ring. This requires a deep understanding of pyridine chemistry and the directing effects of both the ring nitrogen and the carboxylic acid group.

Strategies for Introducing Halogen Substituents in Pyridine Rings

The pyridine ring is an electron-deficient system, which makes direct electrophilic aromatic substitution (EAS) challenging compared to benzene. Such reactions often require harsh conditions, including high temperatures and the use of strong acids. youtube.comnih.gov However, several strategies have been developed to achieve halogenation.

Electrophilic and Radical Halogenation: Direct chlorination or bromination of the pyridine ring typically requires high temperatures and can proceed via a radical mechanism. youtube.com For industrial-scale production, methods such as liquid-phase reactions with elemental chlorine and hydrogen fluoride (B91410) at elevated temperatures and pressures are employed. google.com

Activation via N-Oxidation: A common strategy to facilitate substitution is the conversion of the pyridine to its N-oxide. The N-oxide group is activating and directs electrophiles to the 2- and 4-positions. Subsequent treatment with halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃) can install halogens at these positions, followed by reduction of the N-oxide. nih.gov

Use of Designed Reagents: For specific regioselectivity, advanced reagents have been designed. For instance, heterocyclic phosphine (B1218219) reagents can be used to install a phosphonium (B103445) salt at the 4-position of a pyridine. This group can then be displaced by a halide nucleophile, providing a two-step method for 4-halogenation. nih.govacs.org

A plausible, albeit challenging, route to 2,6-Dibromo-5-chloronicotinic acid could start from 5-chloronicotinic acid. The existing chloro and carboxyl groups are meta-directing, but the electron-deficient nature of the ring makes direct bromination difficult. A more viable approach might involve starting with a pre-functionalized ring, such as a dihydroxypyridine, which can be halogenated and then the hydroxyl groups can be converted to the desired halogens.

Regioselective Synthesis and Control in Halogenated Pyridine Systems

Achieving the specific 2,6-dibromo-5-chloro substitution pattern is a significant challenge of regioselectivity. The inherent reactivity of the pyridine ring favors substitution at the 2, 4, and 6-positions. The directing effects of the substituents play a crucial role.

In a polyhalogenated pyridine system, the different halogens can be introduced sequentially. The relative reactivity of C-Br vs C-Cl bonds is a key factor for selective functionalization. For instance, in palladium-catalyzed cross-coupling reactions involving bromo-chloropyridine systems, the reaction occurs chemoselectively at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. rsc.org This differential reactivity is fundamental for building complex molecules.

A study on 2-bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides demonstrated that while Pd-catalyzed cross-couplings were highly selective for the bromine position, nucleophilic substitution reactions were often unselective, yielding mixtures of products. rsc.org This highlights the importance of choosing the correct reaction type to achieve regiocontrol.

| Strategy | Regioselectivity | Conditions | Reference |

| N-Oxide Activation | 2- and 4-positions | POCl₃, PBr₃ | nih.gov |

| Phosphine Reagents | 4-position | Two-step: salt formation, then halide displacement | nih.govacs.org |

| Pd-Catalyzed Coupling | Selective at C-Br over C-Cl | Pd(PPh₃)₄, K₂CO₃ | rsc.org |

| Radical Chlorination | Less selective | High temperature, UV light | youtube.com |

Mechanistic Insights into Halogen Exchange and Functionalization

Understanding the underlying mechanisms of halogenation and substitution is critical for optimizing reaction conditions and predicting outcomes.

Acid-Catalyzed Halogen Displacement Reactions in Nicotinic Acids

Acid catalysis can play a role in the halogenation of heterocyclic systems. For aldehydes and ketones, acid-catalyzed α-halogenation proceeds through the rate-determining formation of an enol intermediate, which is the nucleophile that attacks the halogen. libretexts.orgyoutube.com While nicotinic acid exists predominantly in its zwitterionic form, it is in equilibrium with its tautomers, and acid catalysis can facilitate the formation of a reactive intermediate susceptible to halogenation.

However, direct acid-catalyzed displacement of one halogen for another on the pyridine ring is less common. Halogen exchange reactions, such as the Finkelstein reaction, are typically driven by differences in salt solubility in organic solvents and are often mediated by metal catalysts in the case of aromatic halides.

Nucleophilic Aromatic Substitution in Halogenated Pyridine Ring Systems

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for modifying halogenated pyridines. youtube.com Due to the electron-withdrawing nature of the ring nitrogen, halogens at the 2-, 4-, and 6-positions are activated towards displacement by nucleophiles.

The reaction generally proceeds via a two-step addition-elimination mechanism involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is key. Attack at the 2- or 4-position allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. youtube.com

In highly substituted systems like this compound, the electronic effects of the multiple halogen atoms and the carboxylate group further influence the reactivity. The bromine atoms at the 2- and 6-positions are the most likely sites for nucleophilic attack. However, as previously noted, studies on similar bromo-chloropyridines have shown that nucleophilic substitutions can lack selectivity, potentially leading to a mixture of products where either bromine or chlorine is displaced. rsc.org Recent computational and experimental work also suggests that some SNAr reactions may proceed through a concerted (cSNAr) mechanism, rather than a stepwise one, particularly with softer nucleophiles. nih.gov

| Position of Attack | Intermediate Stabilization | Reactivity | Reference |

| C-2 / C-6 | High (charge on Nitrogen) | Favorable for SNAr | youtube.com |

| C-4 | High (charge on Nitrogen) | Favorable for SNAr | youtube.com |

| C-3 / C-5 | Low (no charge on Nitrogen) | Unfavorable for SNAr | youtube.com |

Considerations for Scalable Preparation in Academic and Industrial Contexts

The transition from a laboratory-scale synthesis to an industrial process introduces a different set of priorities, where cost, safety, efficiency, and waste generation are paramount.

For academic purposes, synthetic routes may employ expensive reagents or complex multi-step procedures to achieve high purity or novel structures. nih.govrsc.org In contrast, industrial syntheses of halogenated pyridines and their derivatives often rely on robust, cost-effective methods.

Patents for related compounds reveal common industrial strategies:

Oxidation of Alkylpyridines: The oxidation of a substituted chloromethylpyridine using nitric acid in the presence of sulfuric acid and metal salt catalysts is a patented industrial method for producing polychlorinated nicotinic acids. youtube.com

Catalysis: The use of inexpensive catalysts like cobalt acetate (B1210297) for the liquid-phase oxidation of a chloro-methylpyridine is employed for the synthesis of 6-chloronicotinic acid. chemicalbook.com

Process Optimization: Industrial methods often involve optimizing reaction conditions such as temperature and pressure to maximize yield and minimize reaction time. For example, a method for synthesizing 2-chloronicotinic acid involves the one-step oxidation of 2-chloro-3-alkyl pyridine using ozone with an acetate catalyst. google.com

Purification: Scalable purification techniques like recrystallization from specific solvents (e.g., methanol) and filtration are critical for obtaining high-purity products required for pharmaceutical or agrochemical applications. chemicalbook.com

Reactivity and Reaction Chemistry of 2,6 Dibromo 5 Chloronicotinic Acid

Diversification via Halogen Atom Reactivity

The pyridine (B92270) ring of 2,6-dibromo-5-chloronicotinic acid is adorned with three halogen atoms, each offering a potential site for chemical modification. The differing reactivity of the C-Br and C-Cl bonds, as well as the distinct electronic environments of the C2 and C6 positions, allows for controlled and selective functionalization.

The halogen substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the ring nitrogen and the additional halogens activates the C2, C5, and C6 positions towards attack by nucleophiles. In principle, nucleophiles can displace the bromide or chloride ions. The relative ease of displacement depends on factors such as the nature of the nucleophile, the solvent, and the reaction temperature. Generally, the bromo groups are better leaving groups than the chloro group. The kinetics and reactivity in such systems are often governed by the Lewis acid-base properties of the solvent, which can influence the stability of the intermediate Meisenheimer complex. rsc.org

One of the most powerful methods for modifying this compound is through transition metal-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura reaction, in particular, is a widely used and robust method for forming carbon-carbon bonds. nih.govlibretexts.org This reaction typically employs a palladium catalyst to couple the organohalide (in this case, this compound) with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.orgwikipedia.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine ring to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of various functional groups (including the carboxylic acid), and the general stability and low toxicity of the organoboron reagents. nih.gov

A significant challenge and opportunity in the chemistry of polyhalogenated substrates like this compound is achieving regioselectivity. In palladium-catalyzed cross-coupling reactions, the C-Br bonds are significantly more reactive than the C-Cl bond, allowing for selective coupling at the C2 or C6 positions while leaving the C5-Cl bond intact.

Furthermore, the two bromine atoms at the C2 and C6 positions are not equivalent, and selective reaction at one site over the other can be achieved. Research on analogous dihalopyridine systems has shown that the carboxylic acid group can act as a directing group, influencing the regiochemical outcome of the reaction. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to favor substitution at either the C2 or C6 position. For instance, studies on the closely related 2,6-dichloronicotinic acid have demonstrated that the carboxylate anion can direct the regioselectivity of Suzuki-Miyaura couplings. nih.gov This principle allows for the stepwise and controlled introduction of different aryl or alkyl groups onto the pyridine scaffold.

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyridine Carboxylic Acids

| Starting Material Analogue | Coupling Partner | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|---|

| 2,6-Dichloronicotinic acid | Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 6-Phenyl-2-chloronicotinic acid | nih.gov |

| 2,6-Dichloronicotinic acid | Phenylboronic acid | Pd(OAc)₂, RuPhos, Cs₂CO₃ | 2-Phenyl-6-chloronicotinic acid | nih.gov |

This table illustrates the principle of regioselectivity on analogous compounds, as specific data for this compound is not detailed in the provided sources. The principles are transferable.

Directed metalation provides an alternative pathway for the regioselective functionalization of the pyridine ring. znaturforsch.comnih.gov This method typically involves the use of strong organolithium bases (e.g., n-butyllithium or lithium diisopropylamide) at low temperatures. In the case of this compound, a halogen-metal exchange is the most probable outcome, where one of the bromine atoms is exchanged for a lithium atom. This reaction is generally faster than deprotonation of an aromatic C-H bond.

The bromine at the C2 or C6 position is expected to undergo this exchange preferentially over the chlorine at C5. The resulting aryllithium species is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups with high regiocontrol. znaturforsch.com For more sensitive substrates, milder reagents like organomagnesium compounds can also be used for the halogen-metal exchange. znaturforsch.com

Table 2: Potential Electrophiles for Trapping after Directed Metalation

| Electrophile Class | Example Electrophile | Resulting Functional Group |

|---|---|---|

| Aldehydes/Ketones | Benzaldehyde | Hydroxymethyl |

| Esters | Ethyl chloroformate | Carboxylic ester |

| Alkyl Halides | Iodomethane | Methyl |

| Disulfides | Dimethyl disulfide | Methylthio |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the C3 position offers another handle for chemical modification, independent of the halogen reactivity.

The conversion of the carboxylic acid to an ester is a common and important transformation. However, the esterification of this compound presents certain challenges. Standard esterification methods that rely on harsh acidic conditions (e.g., Fischer esterification with strong acid catalysis and heat) could potentially promote unwanted side reactions on the sensitive, electron-deficient, polyhalogenated ring.

Therefore, milder esterification protocols are generally preferred. These may include:

Reaction with alkyl halides under basic conditions: The carboxylic acid can be deprotonated with a non-nucleophilic base to form the carboxylate, which can then be alkylated.

Coupling with alcohols using activating agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid for reaction with an alcohol under neutral or mildly basic conditions.

Microwave-assisted methods: Microwave irradiation can sometimes promote reactions under milder conditions and with shorter reaction times, potentially minimizing degradation. rsc.org

The primary challenge is to achieve efficient esterification while preserving the integrity of the three carbon-halogen bonds on the pyridine ring.

Amidation Reactions and Derivative Synthesis

The carboxylic acid group of this compound is a prime site for derivatization, particularly through amidation reactions to form a wide range of nicotinamide (B372718) derivatives. This transformation is typically not performed in a single step but involves a two-step process beginning with the activation of the carboxylic acid.

The most common method for activation is the conversion of the carboxylic acid to a more reactive acyl chloride. This is generally achieved by treating the parent acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-Dimethylformamide (DMF). nih.gov The resulting 2,6-dibromo-5-chloronicotinoyl chloride is a highly reactive intermediate that is not typically isolated.

This activated intermediate readily reacts with a diverse range of primary and secondary amines to yield the corresponding N-substituted amides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine (B128534) or pyridine, is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. While specific examples for this compound are not detailed in the surveyed literature, this general procedure is a standard and reliable method for the synthesis of amides from carboxylic acids. nih.gov

Interactive Table 1: Potential Amidation Reactions of this compound

Explore the potential amide derivatives that can be synthesized from this compound by selecting different amine reactants.

| Amine Reactant | Resulting Amide Product |

| Ammonia | 2,6-Dibromo-5-chloronicotinamide |

| Aniline | 2,6-Dibromo-5-chloro-N-phenylnicotinamide |

| Diethylamine | 2,6-Dibromo-5-chloro-N,N-diethylnicotinamide |

| Morpholine | (4-(2,6-Dibromo-5-chloronicotinoyl)morpholine) |

Oxidative and Reductive Chemistry within the Pyridine Scaffold

The pyridine ring in this compound is highly electron-deficient due to the presence of the nitrogen heteroatom and three strongly electron-withdrawing halogen substituents. This electronic nature makes the ring generally resistant to electrophilic attack and oxidative conditions.

Oxidative Chemistry

The pyridine ring itself is robust against oxidation. Instead, oxidative processes are more likely to involve the carboxylic acid substituent. A plausible oxidative reaction is decarboxylation, which involves the removal of the carboxyl group as carbon dioxide (CO₂). libretexts.org Such reactions, sometimes referred to as halodecarboxylation, can be initiated by various reagents and conditions, potentially yielding 2,3-dibromo-5-chloropyridine. libretexts.orgacs.org This transformation would cleave the carbon-carbon bond between the pyridine ring and the carboxylic acid group. acs.org

Reductive Chemistry

The reductive chemistry of the this compound scaffold is more versatile, offering pathways for either selective dehalogenation or complete saturation of the pyridine ring, depending on the reaction conditions. Research on the structurally analogous 2,6-Dichloropyridine-4-carboxylic acid provides significant insight into these potential transformations. researchgate.net

Catalytic hydrogenation can be employed to selectively remove the halogen atoms. This dehalogenation process is typically performed using a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel, often in the presence of a base to neutralize the resulting hydrohalic acids. It is conceivable that the bromo substituents could be removed selectively over the chloro substituent under carefully controlled conditions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Complete dehalogenation would be expected to produce nicotinic acid.

Under more forceful reduction conditions, both the halogens and the aromatic ring can be reduced. Catalytic reduction of 2,6-Dichloropyridine-4-carboxylic acid using a platinum catalyst in an acidic medium like glacial acetic acid results in the formation of piperidine-4-carboxylic acid. researchgate.net This indicates that both dehalogenation and hydrogenation of the pyridine ring occur in a single operation. By analogy, treating this compound under similar vigorous conditions would be expected to yield piperidine-3-carboxylic acid (also known as nipecotic acid), a valuable synthetic intermediate.

Interactive Table 2: Predicted Products from the Reduction of this compound

The outcome of the reduction reaction is highly dependent on the chosen reagents and conditions. Explore the expected products based on different reductive environments.

| Reduction Conditions | Expected Major Product |

| Catalytic Hydrogenation (e.g., H₂, Pd/C, base) | Nicotinic Acid (complete dehalogenation) |

| Catalytic Hydrogenation (e.g., H₂, PtO₂, acid) | Piperidine-3-carboxylic acid (dehalogenation and ring saturation) researchgate.net |

Spectroscopic and Structural Characterization Studies of 2,6 Dibromo 5 Chloronicotinic Acid

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a powerful non-destructive means to probe the molecular vibrations of 2,6-dibromo-5-chloronicotinic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Vibration Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups and characterizing the bonding within the this compound molecule. The FT-IR spectrum of the related nicotinic acid shows characteristic absorption bands for C-H stretching at 2818-3081 cm⁻¹. researchgate.net The C=O stretching of the carboxylic acid group and C=C stretching of the pyridine (B92270) ring are observed at 1703-1714 cm⁻¹ and 1594 cm⁻¹, respectively. researchgate.net In halogenated derivatives, the presence of bromine and chlorine atoms influences the vibrational frequencies of the pyridine ring and the carboxylic acid moiety. For instance, in a study of nicotinic acetylcholine (B1216132) receptor, the binding of agonists resulted in detectable changes in the infrared absorbance spectrum, particularly in the 1680-1540 cm⁻¹ region, which is sensitive to protein conformation. nih.gov The analysis of gases within light bulbs using FT-IR has demonstrated its capability to detect and quantify species like HBr and CH3Br, showcasing its sensitivity to halogenated compounds. nih.gov

Interactive Table: Characteristic FT-IR Vibrational Frequencies for Nicotinic Acid and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H | Stretching | 2818-3081 | researchgate.net |

| C=O (Carboxylic Acid) | Asymmetric Stretching | 1703-1714 | researchgate.net |

| C=C (Pyridine Ring) | Stretching | 1594 | researchgate.net |

| Protein Amide I | - | 1680-1540 | nih.gov |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each atom.

¹H NMR and ¹³C NMR are the most common NMR techniques used. For halogenated nicotinic acid derivatives, the chemical shifts of the protons and carbons in the pyridine ring are significantly influenced by the type and position of the halogen substituents. For example, ¹H NMR and ¹³C NMR data are available for 5-bromo-2-chloronicotinic acid. chemicalbook.comchemicalbook.com Additionally, comprehensive NMR data, including ¹H, ¹³C, and ¹⁹F NMR, have been reported for various fluorinated N-heteroarenes, demonstrating the power of NMR in characterizing halogenated aromatic systems. rsc.org The chemical shifts in these spectra provide detailed information about the electronic environment of the nuclei, allowing for the unambiguous assignment of the molecular structure. rsc.org

Interactive Table: Representative NMR Data for Halogenated Nicotinic Acid Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| 5-Bromonicotinic acid | ¹H | 9.046, 8.953, 8.420 | DMSO-d6 | chemicalbook.com |

| 5-Bromonicotinic acid hydrochloride | ¹H | - | - | spectrabase.com |

| 5-Bromo-2-chloronicotinic acid | ¹H, ¹³C | Available | - | chemicalbook.comchemicalbook.com |

| Fluorinated N-heteroarenes | ¹H, ¹³C, ¹⁹F | Various | CDCl₃, DMSO-d6 | rsc.org |

Mass Spectrometry for Molecular Identification and Derivative Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of this compound and its derivatives. This technique provides a precise mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming its identity.

High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the molecular formula. rsc.org The mass spectrum of a compound like this compound would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The analysis of pyridine carboxylic acids in meteorites using liquid chromatography coupled to high-resolution Orbitrap mass spectrometry has demonstrated the technique's ability to unambiguously identify these compounds based on their accurate mass measurements. nasa.gov Furthermore, mass spectrometry is invaluable in identifying and characterizing derivatives of nicotinic acid, such as in the study of chalcone (B49325) derivatives as cholinesterase inhibitors, where mass spectrometry was used to confirm the structures of the synthesized compounds. mdpi.com

X-ray Diffraction Analysis of Halogenated Pyridine Carboxylic Acid Analogues

X-ray diffraction analysis of single crystals provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure of this compound is not detailed in the provided results, the study of analogous halogenated pyridine carboxylic acids offers significant insights.

X-ray crystallography of compounds like 5-bromo-2-fluoronicotinic acid monohydrate has revealed details about intermolecular hydrogen bonding and the planar geometry of the pyridine ring. The crystal structures of various hydroxypyridine-carboxylic acid derivatives have been studied to understand tautomerism and crystal packing, highlighting the influence of substituents on the solid-state arrangement. acs.org The analysis of cocrystals involving carboxylic acid and pyridine moieties has also been performed, emphasizing the role of hydrogen bonding in stabilizing the crystal structure. orgchemres.org These studies on related compounds provide a strong basis for predicting and understanding the crystal structure and packing of this compound.

Computational Chemistry and Theoretical Investigations of 2,6 Dibromo 5 Chloronicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools for predicting the properties of molecules. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and simulating the vibrational spectra of organic compounds. In a typical DFT study, the electron density is used to calculate the total energy of the molecule. By finding the geometry that minimizes this energy, the most stable three-dimensional structure of the molecule can be determined.

Once the optimized geometry is obtained, further calculations can predict the molecule's vibrational frequencies. These frequencies correspond to the various ways the atoms in the molecule can vibrate, such as stretching and bending of bonds. The calculated vibrational spectrum, often visualized as an infrared (IR) or Raman spectrum, can be compared with experimental spectra to confirm the structure of the compound. For 2,6-Dibromo-5-chloronicotinic acid, such a study would provide valuable data on its bond lengths, bond angles, and the expected positions of its characteristic vibrational bands. However, specific DFT studies on this compound are not currently available in scientific literature.

The Ab Initio Hartree-Fock (HF) method is another fundamental approach in computational chemistry for approximating the electronic structure of a molecule. Unlike DFT, which uses electron density, the HF method calculates the molecular orbitals and their energies by considering the interactions of each electron with the average field of all other electrons. This method provides a foundational understanding of the electronic distribution within the molecule.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process aimed at finding the most stable arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis, a part of this process, would explore the different spatial arrangements of the carboxylic acid group relative to the pyridine (B92270) ring. The rotation around the carbon-carbon single bond connecting the carboxyl group to the ring can lead to different conformers with varying energies. Identifying the global minimum energy conformer is essential for understanding the molecule's prevalent structure and its interactions. While this type of analysis is standard in computational chemistry, specific results for this compound have not been published.

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration, which are the fundamental patterns of atomic motion. Each normal mode has a characteristic frequency, and those that result in a change in the molecule's dipole moment are IR-active, while those that cause a change in its polarizability are Raman-active.

For this compound, these calculations would predict the frequencies associated with the stretching and bending of C-C, C-N, C-H, C-Cl, C-Br, C=O, and O-H bonds, as well as the vibrations of the pyridine ring. The simulated spectra would serve as a theoretical benchmark for experimental spectroscopic studies, aiding in the identification and characterization of the compound. To date, such detailed vibrational analysis for this specific molecule is not available in the scientific literature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods can provide various descriptors that help in understanding and predicting this reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. An analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound would provide significant insights into its reactivity profile. However, dedicated research on the FMO analysis of this compound has not been reported.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. This approach is particularly valuable for understanding non-covalent interactions, which are crucial in determining the crystal structure, physical properties, and biological activity of molecules.

In the context of a molecule like this compound, NBO analysis would be instrumental in identifying and quantifying various intermolecular interactions. The presence of nitrogen and oxygen atoms makes the molecule a candidate for forming hydrogen bonds, a strong type of intermolecular interaction. For instance, in a crystalline solid, the carboxylic acid group could participate in hydrogen bonding with the nitrogen atom of a neighboring molecule. NBO analysis can elucidate the donor-acceptor nature of these interactions.

Furthermore, the bromine and chlorine substituents introduce the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region on an adjacent molecule. NBO analysis can help in identifying the "σ-hole," a region of positive electrostatic potential on the halogen atom, which is responsible for this interaction.

The strength of these intermolecular interactions can be estimated using second-order perturbation theory within the NBO framework. This analysis calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO (like a lone pair) to an empty acceptor NBO (like an antibonding orbital) of an interacting molecule. A higher E(2) value indicates a stronger interaction. While specific data for this compound is unavailable, studies on related halogenated compounds have utilized NBO analysis to characterize and compare the strengths of hydrogen and halogen bonds, revealing the subtle interplay of these forces in the solid state. nih.gov

Charge Distribution Analysis (e.g., Natural Population Analysis)

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and physical properties. Natural Population Analysis (NPA), a method integrated within the NBO suite of tools, provides a more robust and less basis-set-dependent description of the atomic charges and electron distribution compared to other methods like Mulliken population analysis. researchgate.net

For this compound, an NPA would reveal the partial atomic charges on each atom, offering insights into the molecule's electronic landscape. The high electronegativity of the oxygen, chlorine, and bromine atoms would lead to them bearing partial negative charges, while the carbon atoms attached to them would exhibit partial positive charges. The nitrogen atom in the pyridine ring would also have a partial negative charge, influencing the molecule's ability to act as a proton acceptor.

This charge distribution is critical for understanding the molecule's electrostatic potential, which guides its interactions with other molecules. Regions of negative electrostatic potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. For instance, the calculated charge distribution could help predict the most likely sites for protonation or the coordination of metal ions.

While a specific data table for this compound cannot be generated, the following table illustrates the type of information that would be obtained from an NPA calculation on a hypothetical related molecule.

Table 1: Hypothetical Natural Population Analysis (NPA) Charges for a Halogenated Nicotinic Acid Derivative

| Atom | Atomic Charge (e) |

|---|---|

| N1 | -0.550 |

| C2 | +0.250 |

| C3 | -0.100 |

| C4 | +0.050 |

| C5 | +0.150 |

| C6 | +0.200 |

| C(carboxyl) | +0.750 |

| O(carbonyl) | -0.600 |

| O(hydroxyl) | -0.650 |

| H(hydroxyl) | +0.450 |

| X(halogen at C2) | -0.050 |

| Y(halogen at C5) | -0.050 |

| Z(halogen at C6) | -0.050 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. The modeling of reaction mechanisms involves mapping the potential energy surface of a reacting system to identify reactants, products, intermediates, and, most importantly, transition states.

A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" in a chemical transformation. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction and calculating its activation energy.

For a molecule like this compound, reaction mechanism modeling could be employed to study various transformations. For example, the synthesis of this compound likely involves the halogenation of a nicotinic acid precursor. Computational modeling could elucidate the mechanism of these halogenation reactions, determining whether they proceed via electrophilic aromatic substitution or another pathway. For instance, computational studies on the halogenation of pyridines have explored SNAr pathways and identified the rate-determining steps. acs.org

The investigation of a transition state involves locating a first-order saddle point on the potential energy surface. This is a point where the energy is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Once located, the structure of the transition state can be analyzed to understand the bonding changes occurring during the reaction. Frequency calculations are then performed to confirm that the structure is indeed a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

While no specific reaction mechanisms involving this compound have been modeled in the available literature, the general principles of transition state theory and computational reaction dynamics are broadly applicable to understanding its potential reactivity.

Applications in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate

The utility of 2,6-Dibromo-5-chloronicotinic acid as a foundational molecule is evident in its application across pharmaceuticals, agrochemicals, and materials science. Its structural framework is readily amenable to a variety of chemical modifications, enabling the synthesis of a wide array of target molecules.

While specific examples directly citing this compound as a precursor for analogues of drugs like Asciminib are not prevalent in publicly available literature, the structural motifs present in this compound are highly relevant to the synthesis of kinase inhibitors and other pharmacologically active agents. The core structure of Asciminib, for instance, features a substituted pyridine (B92270) ring. The synthetic community often utilizes halogenated pyridines as key intermediates, leveraging cross-coupling reactions to introduce necessary pharmacophores. The bromo- and chloro-substituents on this compound can be selectively functionalized through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to build up the complex structures required for potent and selective drug candidates.

Halogenated nicotinic acid derivatives are a well-established class of intermediates in the agrochemical industry. For example, the related compound, 6-chloronicotinic acid, is a known environmental transformation product of the neonicotinoid insecticides Imidacloprid and Acetamiprid. nih.gov This highlights the importance of the chloropyridine carboxylic acid scaffold in the development and metabolism of pesticides. Although direct evidence for the use of this compound in commercially available herbicides, fungicides, or insecticides is limited in open-source literature, its structural features make it an ideal candidate for the synthesis of novel agrochemical active ingredients. The multiple halogen atoms provide handles for diversification, allowing for the fine-tuning of properties such as target specificity, environmental persistence, and efficacy.

The application of this compound as a monomer or precursor for the synthesis of novel polymeric and nanomaterials is a developing area of research. The presence of multiple reactive sites allows for its incorporation into polymer backbones or as a functional pendant group. For instance, the carboxylic acid can be used for polymerization reactions, while the halogen atoms can serve as points for post-polymerization modification or for directing the self-assembly of nanomaterials. The rigid pyridine core can impart desirable thermal and electronic properties to the resulting materials.

Scaffold for Complex Heterocyclic Compound Libraries

The creation of diverse libraries of small molecules is a cornerstone of modern drug discovery and chemical biology. This compound serves as an excellent scaffold for the generation of complex heterocyclic compound libraries. The differential reactivity of the C-Br and C-Cl bonds, along with the carboxylic acid moiety, allows for a combinatorial approach to synthesis. A variety of substituents can be introduced at each position, leading to a vast array of structurally distinct molecules from a single starting material. These libraries can then be screened for biological activity against a multitude of targets.

Development of Structure-Activity Relationships (SAR) in Derivative Design

Understanding the relationship between a molecule's structure and its biological activity is fundamental to the design of new and improved therapeutic agents. drugdesign.orgresearchgate.netdrugdesign.orgmdpi.com The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its derivatives allow medicinal chemists to build a structure-activity relationship (SAR) profile. drugdesign.orgresearchgate.net this compound is an ideal starting point for SAR studies. By systematically replacing the bromine and chlorine atoms with different functional groups and modifying the carboxylic acid, researchers can probe the specific interactions between the molecule and its biological target. This iterative process of design, synthesis, and testing guides the optimization of a compound's potency, selectivity, and pharmacokinetic properties.

Biological Activity and Mechanistic Explorations of 2,6 Dibromo 5 Chloronicotinic Acid Derivatives

Antimicrobial Properties and Efficacy Spectrum (Based on Analogous Nicotinic Acids)

Nicotinic acid and its derivatives have demonstrated a wide spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. researchgate.netmedcraveonline.commedcraveonline.com The incorporation of the nicotinic acid moiety into different chemical structures has been a strategy to develop new agents to combat drug-resistant microbes. researchgate.net

Studies on newly synthesized acylhydrazones of nicotinic acid have shown very significant activity against Gram-positive bacteria. nih.gov Their efficacy against Gram-negative bacterial strains was found to be comparatively lower. nih.gov Furthermore, certain nicotinic acid derivatives are recognized as highly specific antibacterial agents active against Mycobacterium species, making them relevant in the treatment of tuberculosis in combination with other drugs. drugs.com The antimicrobial effects are not limited to bacteria; these compounds have also been evaluated for their efficacy against various fungal pathogens. medcraveonline.comresearchgate.net For instance, some derivatives have shown notable activity against fungi from the genus Candida. nih.gov One specific analog, (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one, was found to be particularly effective against Candida albicans, a fungus known for causing opportunistic infections and developing resistance to conventional antifungals. medcraveonline.comresearchgate.net

Below is a data table summarizing the observed antimicrobial spectrum for various nicotinic acid analogs.

| Pathogen Type | Specific Pathogens | Efficacy of Nicotinic Acid Derivatives | References |

| Gram-Positive Bacteria | Staphylococcus aureus, Enterococcus faecalis | Significant Activity | medcraveonline.comnih.gov |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Less Significant Activity | medcraveonline.comnih.gov |

| Mycobacteria | Mycobacterium tuberculosis | Highly Specific Activity | drugs.comresearchgate.net |

| Fungi | Candida albicans, Cryptococcus neoformans | Significant Activity | medcraveonline.comnih.govresearchgate.net |

The mechanisms underlying the antibacterial action of nicotinic acid derivatives are multifaceted. One proposed mechanism is the inhibition of peptide synthesis within susceptible organisms. drugs.com This mode of action disrupts essential protein production, leading to the cessation of growth and eventual death of the bacterial cell. Other investigations into analogous compounds suggest that their antimicrobial effects can also stem from mechanisms like increasing the permeability of the cell wall, which compromises the structural integrity of the bacterium. mdpi.com

The antifungal mechanisms of nicotinic acid derivatives have been elucidated through studies on related compounds like nicotinamide (B372718). Research has shown that nicotinamide can significantly enhance the activity of conventional antifungal drugs such as Amphotericin B (AmB). nih.gov The synergistic effect against Candida albicans and Cryptococcus neoformans is rooted in a specific molecular pathway. nih.gov

Amphotericin B is known to inhibit the expression of HST3, an H3K56 deacetylase enzyme in C. albicans. nih.gov Nicotinamide, as an inhibitor of histone deacetylation, exacerbates this effect. nih.gov The combined action leads to excessive H3K56 acetylation, which in turn induces significant oxidative damage within the fungal cells, ultimately potentiating the antifungal effect and leading to cell death. nih.gov This suggests that derivatives of 2,6-Dibromo-5-chloronicotinic acid might also function by disrupting fundamental cellular processes like histone modification in pathogenic fungi.

Anti-inflammatory Modulatory Effects (Based on Analogous Nicotinic Acids)

Nicotinic acid and its derivatives are recognized for their significant anti-inflammatory properties, which are independent of their well-known lipid-modifying effects. nih.govnih.govmdpi.com Studies have demonstrated that these compounds can effectively modulate the response of immune cells. In activated human monocytes, nicotinic acid has been shown to reduce the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov

A systematic review and meta-analysis of clinical trials further confirmed that niacin treatment is associated with significant reductions in the systemic inflammatory markers C-reactive protein (CRP) and TNF-α. nih.gov The development of new nicotinic acid derivatives has yielded compounds with potent anti-inflammatory activity, with some showing comparable inhibition of inflammatory cytokines to standard drugs like ibuprofen. nih.gov These effects are mediated through the GPR109A receptor, which is expressed on immune cells like monocytes and macrophages. nih.gov

The anti-inflammatory effects of nicotinic acid derivatives are largely attributed to their ability to modulate critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. nih.govresearchgate.net The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. mdpi.com

Research has shown that nicotinic acid can disrupt the NF-κB signaling cascade at several key points. nih.gov In monocytic cells stimulated with inflammatory agents, nicotinic acid was found to reduce the phosphorylation of IKKβ and IκB-α. nih.gov The phosphorylation of IκB-α is a critical step that marks it for degradation, thereby releasing NF-κB to enter the nucleus. By inhibiting this step, nicotinic acid prevents the nuclear accumulation of the p65 subunit of NF-κB. nih.gov This inhibitory action has been confirmed through experiments showing that niacin decreases the expression of phosphorylated p65 and reduces the luciferase activity of NF-κB reporters in response to TNF-α stimulation. researchgate.net By suppressing the NF-κB pathway, these compounds effectively turn down the transcriptional machinery responsible for producing inflammatory mediators. researchgate.netresearchgate.net

Anticancer Potential and Mechanisms of Action (Based on Analogous Nicotinic Acids)

The nicotinic acid scaffold has gained immense importance in the development of novel anticancer drugs. nih.govresearchgate.net The nitrogen-containing heterocyclic structure is a common feature in many compounds targeted for cancer research, and nicotinic acid derivatives have shown a wide variety of biological activities that are relevant to oncology. nih.gov Numerous studies have focused on the synthesis and investigation of the anticancer potential of these derivatives, highlighting them as promising agents for cancer therapy. nih.govresearchgate.net

A primary indicator of the anticancer potential of nicotinic acid derivatives is their demonstrated cytotoxicity against various cancer cell lines. nih.gov In one study, novel nicotinic acid-based compounds were screened for their cytotoxic effects against a panel of 60 human cancer cell lines. nih.gov

One particularly active compound, designated 5c, exhibited potent growth inhibition and was further investigated. Its mechanism of action was found to involve the selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov This compound showed superior VEGFR-2 inhibition (IC₅₀ = 0.068 μM) compared to its effect on other growth factor receptors. nih.gov Mechanistically, it was shown to reduce both total and phosphorylated VEGFR-2 levels and induce apoptosis, which was confirmed by a 4.3-fold increase in caspase-3 levels. nih.gov Importantly, some nicotinic acid derivatives have been noted for their selectivity, showing cytotoxic effects against cancer cells while having no toxic effect on normal cell lines. nih.gov

The table below presents the cytotoxic potential of a representative nicotinic acid derivative (Compound 5c) against selected human cancer cell lines. nih.gov

| Cell Line | Cancer Type | IC₅₀ of Compound 5c (μM) | Reference Drug (Doxorubicin) IC₅₀ (μM) |

| HCT-15 | Colon Carcinoma | 0.041 | 0.45 |

| PC-3 | Prostate Cancer | 0.057 | 0.12 |

| CF-295 | - | - | - |

Enzymatic Target Inhibition (e.g., kinase modulation)

The inhibitory activity of this compound derivatives against specific enzymatic targets, such as kinases, has not been a prominent subject of published research. The field of kinase inhibition is a significant area of drug discovery, particularly in oncology and inflammatory diseases. nih.gov However, screening and mechanistic studies to identify the potential of this specific halogenated nicotinic acid scaffold as a kinase modulator have not been reported. Future research could involve broad-panel kinase screening to identify potential targets, followed by more focused enzymatic assays to determine inhibitory concentrations (e.g., IC50 values) and the mode of inhibition.

Structure-Activity Relationship (SAR) Profiling in Biological Contexts

A detailed Structure-Activity Relationship (SAR) profile for this compound derivatives is not established in the current body of scientific literature. SAR studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates.

Correlating Substituent Effects with Biological Responses

Without established biological activity, it is not possible to correlate the effects of the bromo and chloro substituents on the nicotinic acid core with any specific biological response. A systematic study would be required where each halogen substituent is independently or collectively varied to understand their contribution to any observed activity. For instance, comparing the activity of this compound with mono-bromo, di-bromo, or other halogenated analogs would be a starting point for elucidating the role of the specific substitution pattern.

Rational Design of Bioactive Derivatives

The rational design of bioactive derivatives of this compound is contingent on identifying an initial biological activity or a molecular target. Once a primary hit is discovered, computational modeling and medicinal chemistry strategies could be employed to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. This would involve modifying the carboxylic acid group (e.g., esterification, amidation) or attempting to substitute the halogen atoms with other functional groups to explore the chemical space around the scaffold. However, in the absence of a validated biological starting point, such rational design efforts remain speculative.

Comparative Studies and Analogous Research

Structural and Electronic Comparisons with Other Halogenated Nicotinic Acids

The introduction of halogen atoms onto the nicotinic acid scaffold significantly influences its structural and electronic properties. In 2,6-Dibromo-5-chloronicotinic acid, the pyridine (B92270) ring is substituted with three electron-withdrawing halogen atoms, which profoundly impacts its geometry and electron density distribution.

Computational studies using Density Functional Theory (DFT) on related monohalogenated nicotinic acids, such as 2-chloro-, 6-chloro-, 2-bromo-, and 6-bromonicotinic acid, provide insights into these effects. dergipark.org.tr The substitution of hydrogen with a halogen atom alters bond lengths and angles within the pyridine ring. For instance, the C-X (X = Cl, Br) bond lengths are inherently longer than C-H bonds, and the presence of bulky bromine atoms at the 2 and 6 positions, flanking the nitrogen, likely induces steric strain, potentially leading to a slight distortion of the pyridine ring from planarity. This steric hindrance can also influence the orientation of the carboxylic acid group at the 3-position.

From an electronic standpoint, halogens exert a strong inductive electron-withdrawing effect, which is expected to be pronounced in this compound due to the presence of three such substituents. This withdrawal of electron density from the aromatic ring leads to a lower energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and consequently, a larger HOMO-LUMO gap compared to unsubstituted nicotinic acid. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity. researchgate.net

A DFT study on various niacin derivatives revealed that halogenation significantly impacts the electronic structure. dergipark.org.tr For instance, the study showed that the dipole moment and polarizability of halogenated nicotinic acids are higher than that of niacin itself, indicating a more significant response to external electric fields. The molecular electrostatic potential (MEP) maps of these compounds would show a significant region of positive potential on the pyridine ring, making it susceptible to nucleophilic attack. In this compound, the cumulative electron-withdrawing effects of two bromine atoms and one chlorine atom would create a highly electron-deficient pyridine ring.

Table 1: Comparison of Calculated Electronic Properties of Halogenated Nicotinic Acid Analogs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Nicotinic Acid | -6.8 | -1.5 | 5.3 | 2.9 |

| 2-Chloronicotinic Acid | -7.1 | -2.0 | 5.1 | 3.5 |

| 6-Chloronicotinic Acid | -7.2 | -2.1 | 5.1 | 4.1 |

| 2-Bromonicotinic Acid | -7.0 | -1.9 | 5.1 | 3.6 |

| 6-Bromonicotinic Acid | -7.1 | -2.0 | 5.1 | 4.2 |

Note: The data in this table is derived from computational studies on related compounds and is intended to be illustrative of the expected trends for this compound. Actual experimental or calculated values for this compound may vary.

Reactivity Comparisons with Related Pyridine Derivatives

The reactivity of this compound is dictated by the nature and position of its halogen substituents. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic aromatic substitution (SNAr), and the presence of three electron-withdrawing halogens further activates the ring for such reactions. The positions ortho and para to the ring nitrogen (C2, C4, and C6) are particularly activated. stackexchange.com

In the case of this compound, all three halogens are potential leaving groups. The general order of reactivity for halogens in SNAr and many cross-coupling reactions is I > Br > Cl > F. Therefore, the bromine atoms at the C2 and C6 positions are expected to be more reactive than the chlorine atom at the C5 position. The C2 and C6 positions are electronically activated by the nitrogen atom. stackexchange.com However, the steric hindrance from the adjacent bulky bromine atoms and the carboxylic acid group at C3 could influence the regioselectivity of the reaction. Studies on 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position can direct nucleophilic attack to the 6-position. researchgate.net

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity order of halogens is also typically I > Br > Cl. Thus, one would expect selective coupling to occur at the C2 or C6 positions over the C5 position. Research on dihalogenated N-heteroarenes has demonstrated that halides adjacent to the nitrogen are conventionally more reactive in Pd-catalyzed cross-couplings. nih.gov However, the use of sterically hindered ligands can reverse this selectivity. For instance, a very sterically hindered N-heterocyclic carbene ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov

Table 2: General Reactivity Trends of Halogens in Pyridine Derivatives

| Reaction Type | General Reactivity Order of Halogens | Factors Influencing Regioselectivity |

| Nucleophilic Aromatic Substitution (SNAr) | I > Br > Cl > F | Electronic activation by ring nitrogen, steric hindrance from adjacent groups, nature of the nucleophile and solvent. stackexchange.comresearchgate.net |

| Palladium-Catalyzed Cross-Coupling | I > Br > Cl > F | Nature of the palladium catalyst and ligand, electronic effects of substituents, steric factors. nih.govnih.gov |

The presence of the carboxylic acid group at the 3-position can also participate in directing the regioselectivity of reactions, either through its electronic effects or by acting as a directing group in certain catalytic systems.

Bioactivity Comparisons with Analogous Pharmacophores and Agrochemicals

Halogenated pyridine and nicotinic acid derivatives are prevalent scaffolds in both pharmaceuticals and agrochemicals due to their diverse biological activities. The nature and position of the halogen substituents play a crucial role in determining the type and potency of their bioactivity.

In the realm of medicinal chemistry, halogenated pyridines have been investigated for their potential as anticancer agents. For example, various halogenated naphthoquinones and other pyridine derivatives have demonstrated significant cytotoxicity against different cancer cell lines. researchgate.netresearchgate.net The introduction of halogens can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and interaction with biological targets. The specific pattern of halogenation in this compound could impart unique interactions with biological macromolecules.

In the field of agrochemicals, halogenated pyridines are key components of many insecticides. For instance, several cyanopyridinethiolate and partially hydrogenated isoquinoline (B145761) derivatives have shown potent insecticidal activity against various pests. dntb.gov.uaresearchgate.net The bioassay results for some of these compounds, expressed as LC50 (lethal concentration for 50% of the population), highlight the impact of the substitution pattern on their toxicity to insects. The high degree of halogenation in this compound suggests it could possess insecticidal properties, although specific data is not available.

Table 3: Comparative Bioactivity of Halogenated Pyridine Analogs

| Compound Class | Target Organism/Cell Line | Bioactivity Metric (e.g., IC50, LC50) | Reference |

| Halogenated Naphthoquinones | Prostate Cancer Cells | IC50 values in the micromolar range | researchgate.net |

| Cyanopyridinethiolates | Cowpea aphid | LC50 values ranging from 0.041 to 0.841 ppm | dntb.gov.ua |

| Pyridine Derivatives | Cowpea aphid adults | LC50 values ranging from 0.017 to 0.183 ppm | aun.edu.eg |

| Lufenuron Analogues | Spodoptera littoralis larvae | LC50 values ranging from 26.63 to 313.11 ppm | semanticscholar.org |

Note: This table presents data for compounds that are structurally analogous to this compound to provide a comparative context for its potential bioactivity.

The structure-activity relationship (SAR) studies of these analogous compounds indicate that the type, number, and position of halogen atoms are critical for their biological efficacy. The unique substitution pattern of this compound warrants further investigation to determine its specific bioactivity profile and potential applications in medicine or agriculture.

Future Research Directions and Unaddressed Challenges

Innovations in Sustainable and Efficient Synthetic Routes for 2,6-Dibromo-5-chloronicotinic Acid

A primary challenge in the utilization of complex halogenated heterocycles is the development of environmentally benign and efficient synthetic pathways. Traditional methods for producing such compounds often rely on harsh reagents and generate significant waste. Future research must prioritize the principles of green chemistry.

Innovations are anticipated in the following areas:

Catalyst Development: The use of novel, recyclable catalysts can improve reaction yields and reduce energy consumption. Research into enzymatic catalysis, using enzymes like nitrilases or oxidases, presents a promising frontier for the synthesis of nicotinic acid precursors under mild, aqueous conditions. frontiersin.org

Greener Solvents: Shifting from hazardous solvents like dimethylformamide or chlorinated hydrocarbons to more sustainable alternatives such as n-propanol or even water-based systems is crucial. nih.govacs.org Studies on related nicotinic acid syntheses have demonstrated the feasibility of using greener reaction media. nih.govacs.org

Table 1: Potential Green Synthesis Strategies

| Strategy | Description | Potential Advantage |

| Biocatalysis | Use of enzymes (e.g., nitrilases, oxidases) to catalyze key synthetic steps. | High selectivity, mild reaction conditions, reduced byproducts. frontiersin.org |

| Alternative Solvents | Replacement of traditional volatile organic compounds (VOCs) with greener alternatives like ionic liquids, supercritical fluids, or water. | Reduced environmental impact and improved safety. nih.gov |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive reactions, often in the absence of bulk solvents. | Reduced solvent waste, potential for novel reactivity. rsc.org |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch processes. | Enhanced safety, better process control, easier scalability. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The structural core of this compound, with its multiple reactive sites, is an ideal scaffold for combinatorial chemistry. This approach allows for the rapid generation of large libraries of related compounds, which can then be assessed for biological activity using high-throughput screening (HTS).

Future efforts will likely involve:

Library Synthesis: Creating diverse chemical libraries by systematically modifying the carboxylic acid group and potentially substituting the halogen atoms. Techniques like parallel synthesis can be employed to efficiently produce a wide array of amides, esters, and other derivatives. nih.gov

Assay Development: Designing and implementing robust HTS assays to screen these libraries against various biological targets. researchgate.net For instance, given that pyridine (B92270) derivatives are known to interact with enzymes and receptors, assays could be developed to identify inhibitors of specific enzymes like kinases or dehydrogenases. nih.govacs.org The screening of pyridine derivatives against human hydrogen sulfide-synthesizing enzymes is one such example of a methodological platform that could be adapted. nih.govresearchgate.net

Table 2: Hypothetical High-Throughput Screening Workflow

| Step | Description | Objective |

| 1. Library Generation | Synthesize a diverse library of amides and esters from the this compound scaffold. | Create a wide range of chemical diversity for screening. |

| 2. Primary Screen | Use an automated, in vitro assay (e.g., enzymatic, cell-based) to test all compounds at a single concentration. | Identify initial "hits" with potential biological activity. acs.org |

| 3. Hit Confirmation | Re-test the initial hits to confirm their activity and rule out false positives. | Validate the activity of the most promising compounds. |

| 4. Dose-Response Analysis | Test confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50 values). | Quantify the biological activity of the lead candidates. |

| 5. Secondary/Orthogonal Assays | Test potent compounds in different, complementary assays to verify their mechanism of action and selectivity. | Characterize the biological profile of the most promising derivatives. researchgate.net |

Advanced In Silico Modeling for Predictive Activity and Selectivity of Derivatives

Computational chemistry and in silico modeling are indispensable tools for modern drug discovery and materials science. For a molecule like this compound, these methods can predict the properties of its derivatives before they are synthesized, saving significant time and resources.

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of derivatives with their biological activity. nih.govmdpi.com By analyzing factors like steric and electrostatic properties, these models can guide the design of more potent and selective compounds. nih.gov

Molecular Docking: Using docking simulations to predict how derivatives will bind to the active sites of specific proteins. nih.gov This can help to identify potential biological targets and explain the mechanism of action at a molecular level.

ADMET Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of potential drug candidates. nih.gov This early-stage assessment is crucial for identifying compounds with favorable pharmacokinetic properties and low toxicity risk.

Comprehensive Mechanistic Elucidation of Biological Effects of Novel Derivatives

Identifying a biologically active derivative is only the first step. A significant and often unaddressed challenge is to fully understand its mechanism of action. Future research must focus on a deep mechanistic exploration of any promising derivatives of this compound.

This will require a multi-pronged approach:

Target Identification: Pinpointing the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts.

Pathway Analysis: Determining the broader biological pathways that are modulated by the compound's activity. The transformation rate of pyridine derivatives can be dependent on their substituents, a factor that needs thorough investigation. nih.gov

Structural Biology: Obtaining high-resolution crystal structures of the derivative bound to its target protein to visualize the precise binding interactions. nih.gov

Exploration of Emerging Applications in Advanced Materials or Biotechnology

Beyond pharmaceuticals, the unique electronic and structural properties of halogenated pyridines suggest potential applications in materials science and biotechnology. The pyridine nucleus is a key component in materials with interesting photo- and electrochemical properties. researchgate.net

Unaddressed challenges and future opportunities include:

Polymer Chemistry: Investigating the use of this compound or its derivatives as functional monomers for the synthesis of specialty polymers with enhanced thermal stability, flame retardancy, or specific electronic properties.

Coordination Chemistry: Exploring its use as a ligand for creating metal-organic frameworks (MOFs) or other coordination complexes. nih.govelsevierpure.com The halogen and nitrogen atoms offer multiple coordination sites, potentially leading to materials with novel catalytic or storage capabilities. nih.govelsevierpure.com

Bioconjugation: Developing methods to attach this molecule to biomolecules like proteins or nucleic acids, using it as a versatile chemical handle for creating probes or other tools for chemical biology research. unimi.it

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-dibromo-5-chloronicotinic acid, and what reagents/conditions are critical for halogen retention?

- Methodological Answer : The synthesis typically involves halogenation of nicotinic acid derivatives. For example, bromination and chlorination of 5-chloronicotinic acid using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to prevent over-halogenation. Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity . Key considerations:

- Halogen Selectivity : Bromine tends to substitute at the 2- and 6-positions due to steric and electronic effects, while chlorine occupies the 5-position .

- Analytical Validation : Confirm regiochemistry via -NMR (aromatic proton splitting patterns) and LC-MS to verify molecular weight .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times against commercial standards .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor via TLC or NMR for dehalogenation or hydrolysis byproducts. Store in amber vials at –20°C under inert gas to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. What strategies optimize coupling reactions (e.g., Suzuki-Miyaura) using this compound as a bifunctional electrophile?

- Methodological Answer :

- Stepwise Coupling : The 2- and 6-bromo positions show differential reactivity. Use Pd(PPh₃)₄ with arylboronic acids for selective coupling at the 2-position (mild conditions: 60°C, 12 h), followed by harsher conditions (100°C, 24 h) for the 6-position .

- Table: Reaction Yields Under Varied Catalysts

| Catalyst | Temperature (°C) | Yield (2-Bromo Coupling) | Yield (6-Bromo Coupling) |

|---|---|---|---|

| Pd(PPh₃)₄ | 60 | 85% | <5% |

| Pd(dppf)Cl₂ | 100 | 12% | 78% |

- Analytical Cross-Check : Use -NMR to confirm C-Br bond retention at specific positions post-reaction .

Q. How do structural modifications at the 5-chloro position impact the compound’s bioactivity in antimicrobial assays?

- Methodological Answer :

- Analog Synthesis : Replace 5-Cl with F, CF₃, or NO₂ via nucleophilic substitution (e.g., KF in DMSO at 120°C). Validate substitutions via FT-IR (C-Cl stretch loss at ~550 cm⁻¹) and HRMS .